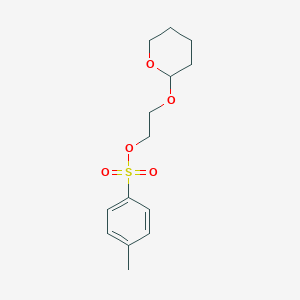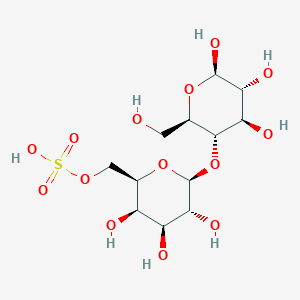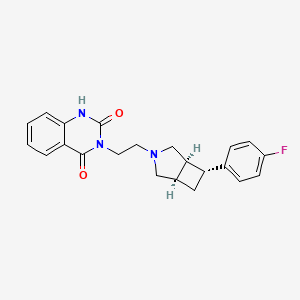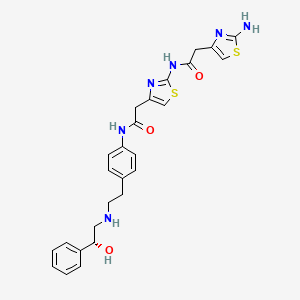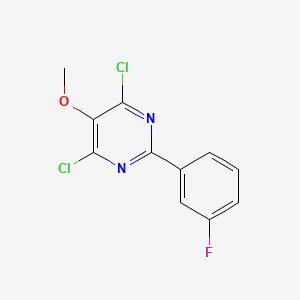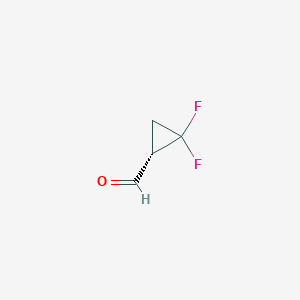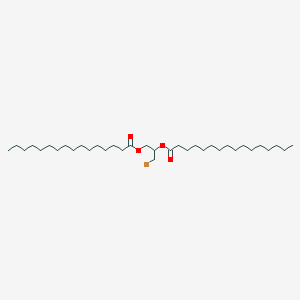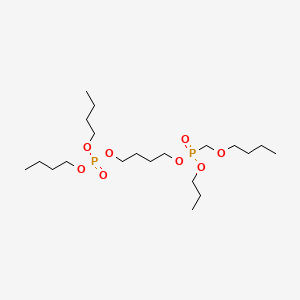
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is a stable isotope-labeled compound. It is a derivative of sulforaphane, an isothiocyanate found in cruciferous vegetables like broccoli. This compound is used primarily in research to study the metabolic pathways and biological effects of sulforaphane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves multiple steps. The starting material, sulforaphane, undergoes deuteration to introduce deuterium atoms, resulting in D,L-Sulforaphane-d8. This intermediate is then reacted with N-Acetyl-L-cysteine in the presence of a suitable base to form the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used to study the metabolic pathways of sulforaphane and its derivatives.
Biology: Investigates the biological effects of sulforaphane, including its role in cellular detoxification and antioxidant defense.
Medicine: Explores the potential therapeutic effects of sulforaphane in cancer prevention and treatment.
Industry: Utilized in the development of new drugs and health supplements.
Mécanisme D'action
The mechanism of action of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves the activation of the Nrf2 pathway. This pathway regulates the expression of antioxidant and detoxification enzymes. The compound interacts with Keap1, a repressor protein, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the DNA, promoting the expression of protective genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulforaphane: The parent compound, found naturally in cruciferous vegetables.
Sulforaphane N-Acetyl-L-cysteine: A non-deuterated version of the compound.
Phenyl-d5 Isothiocyanate: Another stable isotope-labeled isothiocyanate.
Uniqueness
D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it particularly valuable in research settings where understanding the detailed metabolic pathways and biological effects of sulforaphane is crucial.
Propriétés
Formule moléculaire |
C11H19N2NaO4S3 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
sodium;2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoate |
InChI |
InChI=1S/C11H20N2O4S3.Na/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17;/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16);/q;+1/p-1/i3D2,4D2,5D2,6D2; |
Clé InChI |
CYGKTIKRYLTBLH-JCYLEXHWSA-M |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)[O-])NC(=O)C.[Na+] |
SMILES canonique |
CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride](/img/structure/B13862580.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
